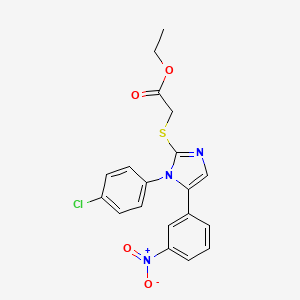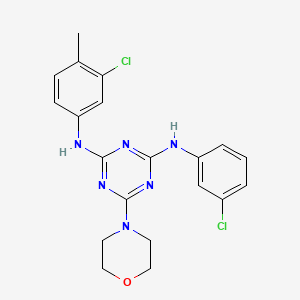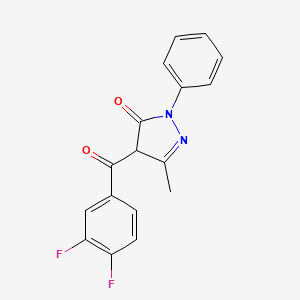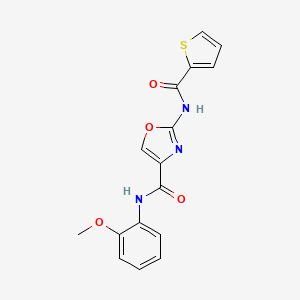![molecular formula C18H24ClN5O2S B2870079 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217085-02-3](/img/structure/B2870079.png)
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds structurally related to N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride have been synthesized and tested for their cytotoxic properties. These compounds, particularly the 4-N-[2-(dimethylamino)ethyl]carboxamides derived from benzo[b][1,6]naphthyridine-4-carboxylic acids, exhibited significant growth inhibitory properties against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. The potency of these compounds is highlighted by their IC(50) values, some of which were less than 10 nM. A subset of these compounds also demonstrated curative potential in vivo against mouse models of subcutaneous colon 38 tumors at low doses, showcasing their potential as anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antidepressant Properties
Another domain of research involves the exploration of novel 5-HT3 receptor antagonists for their potential antidepressant effects. Structurally similar compounds to this compound were synthesized and evaluated for their 5-HT3 receptor antagonism. The evaluation was conducted using a longitudinal muscle myenteric plexus preparation from guinea pig ileum, and the most active compound exhibited a significant pA(2) value of 7.7. In a forced swim test, compounds with higher pA(2) values demonstrated notable antidepressant-like activity, suggesting their potential utility in treating depressive disorders (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Anti-Tumor Agents
Further research into related compounds has identified their utility as anti-tumor agents. Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives synthesized from similar chemical frameworks demonstrated significant effects against mouse tumor model cancer cell lines and human cancer cell lines for colon and breast cancer. The structural confirmation and the potential therapeutic application of these compounds were supported by docking studies, highlighting their relevance in cancer research (Nassar, Atta-Allah, & Elgazwy, 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-12-10-15(20-22(12)4)17(24)23(9-8-21(2)3)18-19-14-7-6-13(25-5)11-16(14)26-18;/h6-7,10-11H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNWSATOVBBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)


![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)



![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)